6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine
Overview
Description
6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloropyridazine: Shares the pyridazine core but lacks the morpholine and propyl groups.
6-(Morpholin-4-yl)pyridazin-3-amine: Similar structure but without the chlorophenyl group.
Uniqueness
6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-15-4-2-14(3-5-15)16-6-7-17(21-20-16)19-8-1-9-22-10-12-23-13-11-22/h2-7H,1,8-13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNJNQKBRSGLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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